molecular formula C8H4BrFN2O2 B2471232 5-bromo-6-fluoro-1H-indazole-3-carboxylic acid CAS No. 1360928-47-7

5-bromo-6-fluoro-1H-indazole-3-carboxylic acid

Cat. No.: B2471232
CAS No.: 1360928-47-7
M. Wt: 259.034
InChI Key: DILYPHVSHFNKMP-UHFFFAOYSA-N
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Description

5-bromo-6-fluoro-1H-indazole-3-carboxylic acid: is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Bromo-6-Fluoro-1H-Indazole-3-Carboxylic Acid are largely determined by its interactions with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are diverse and complex. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-fluoro-1H-indazole-3-carboxylic acid typically involves the bromination and fluorination of indazole derivatives. One common method includes the reaction of 5-bromo-1H-indazole with a fluorinating agent under controlled conditions to introduce the fluorine atom at the 6th position. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as crystallization and chromatography are often employed for purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Halogen substitution reactions are common, where the bromine or fluorine atoms can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: 5-bromo-6-fluoro-1H-indazole-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets.

Medicine: The compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications.

Comparison with Similar Compounds

  • 5-bromo-1H-indazole-3-carboxylic acid
  • 6-fluoro-1H-indazole-3-carboxylic acid
  • 5-bromo-6-chloro-1H-indazole-3-carboxylic acid

Comparison: Compared to its analogs, 5-bromo-6-fluoro-1H-indazole-3-carboxylic acid exhibits unique properties due to the presence of both bromine and fluorine atoms. These halogens can significantly influence the compound’s reactivity, biological activity, and physicochemical properties. The combination of bromine and fluorine in the indazole ring enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

5-bromo-6-fluoro-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILYPHVSHFNKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)NN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360928-47-7
Record name 5-bromo-6-fluoro-1H-indazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-fluoro-1H-indazole-3-carboxylic acid (4.95 g, 23.8 mmol) and acetic acid (50 mL) was treated with bromine (2.0 mL, 38 mmol) dropwise at room temperature. The reaction mixture was heated to 90° C. and stirred for 16 hours under an atmosphere of nitrogen. The reaction mixture was then exposed to the atmosphere and stirred at 95° C. for 72 hours. The resulting solids were collected while the reaction mixture was still hot and rinsed with diethyl ether two times. The solids were dried at 50° C. under reduced pressure to give the title compound (2.89 g). 1H NMR (500 MHz, DMSO-d6) δ 8.31 (d, J=6.8 Hz, 1H), 7.71 (d, J=8.8 Hz, 1H).
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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